molecular formula C14H14F6 B14322332 7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene CAS No. 112313-06-1

7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene

Katalognummer: B14322332
CAS-Nummer: 112313-06-1
Molekulargewicht: 296.25 g/mol
InChI-Schlüssel: KJIUQNJFQNTTTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene typically involves the fluorination of precursor hydrocarbons. One common method involves the use of hexafluoropropylene as a starting material, which undergoes a series of reactions including hydrogenation and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs high-pressure and high-temperature conditions to ensure complete fluorination and cyclization. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene exerts its effects is primarily through its strong electron-withdrawing fluorine atoms. These atoms stabilize reactive intermediates and enhance the compound’s reactivity in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes and reaction products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,8,9,10,11,12-Hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene stands out due to its unique structure, which combines multiple fluorine atoms with a cyclic hydrocarbon framework. This combination imparts exceptional stability and reactivity, making it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

112313-06-1

Molekularformel

C14H14F6

Molekulargewicht

296.25 g/mol

IUPAC-Name

7,8,9,10,11,12-hexafluoro-1,2,3,4,5,6,6a,12a-octahydrooctalene

InChI

InChI=1S/C14H14F6/c15-9-7-5-3-1-2-4-6-8(7)10(16)12(18)14(20)13(19)11(9)17/h7-8H,1-6H2

InChI-Schlüssel

KJIUQNJFQNTTTL-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2C(CC1)C(=C(C(=C(C(=C2F)F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.